Product packaging for 4-Oxo-6-phenylhexanoic acid(Cat. No.:)

4-Oxo-6-phenylhexanoic acid

Cat. No.: B8640539
M. Wt: 206.24 g/mol
InChI Key: ROZZUHUWXZLYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-6-phenylhexanoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure serves as a versatile scaffold and key synthetic intermediate for the development of novel therapeutic agents. Scientific studies have explored derivatives of this compound as potent inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt) , a key transcriptional regulator in the differentiation of Th17 cells and a promising target for the treatment of autoimmune diseases . These derivatives have shown favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, underscoring the value of the core structure in developing orally available drugs . Further highlighting its utility, close structural analogs, such as 5-benzamido-4-oxo-6-phenylhexanoic acid, have been identified via in silico screening as potential inhibitors of crucial fungal enzymes (lanosterol 14-alpha demethylase, squalene epoxidase, and thymidylate synthase), suggesting promise for the scaffold in antifungal drug development . The ketone functionality within the molecule also makes it a relevant subject for enzymology studies, as similar keto-methylene compounds are known to interact with protease active sites, providing insights into catalytic mechanisms . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B8640539 4-Oxo-6-phenylhexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-oxo-6-phenylhexanoic acid

InChI

InChI=1S/C12H14O3/c13-11(8-9-12(14)15)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)

InChI Key

ROZZUHUWXZLYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Oxo 6 Phenylhexanoic Acid and Its Analogues

Established Synthetic Routes to 4-Oxo-6-phenylhexanoic Acid

The construction of the this compound scaffold can be achieved through several reliable synthetic pathways. These methods primarily focus on the efficient formation of the carbon skeleton and the introduction of the requisite functional groups.

Condensation Reactions Utilizing Levulenic Acid and Aldehyde Precursors

A prominent and versatile method for the synthesis of this compound and its aryl analogues involves the condensation of levulenic acid with an appropriate aldehyde, followed by a reduction step. researchgate.netnih.gov This approach leverages the reactivity of the α-methyl group of levulenic acid.

The initial step is a base-catalyzed aldol-type condensation between levulenic acid and benzaldehyde (B42025). researchgate.netnih.gov This reaction, typically carried out in the presence of a catalyst such as piperidine (B6355638) and acetic acid in a solvent like toluene, leads to the formation of an unsaturated intermediate, 6-phenyl-4-oxohex-5-enoic acid. researchgate.net The subsequent step involves the reduction of the carbon-carbon double bond to yield the saturated this compound. researchgate.netnih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. researchgate.netnih.gov

The versatility of this method is demonstrated by its application to a variety of substituted benzaldehydes, allowing for the synthesis of a range of 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov

Table 1: Synthesis of 6-Aryl-4-oxohexanoic Acids via Condensation and Reduction researchgate.netnih.gov

Aldehyde Precursor Intermediate (6-Aryl-4-oxohex-5-enoic acid) Final Product (6-Aryl-4-oxohexanoic acid)
Benzaldehyde 6-Phenyl-4-oxohex-5-enoic acid This compound
4-Chlorobenzaldehyde 6-(4-Chlorophenyl)-4-oxohex-5-enoic acid 6-(4-Chlorophenyl)-4-oxohexanoic acid
4-Methoxybenzaldehyde 6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid 6-(4-Methoxyphenyl)-4-oxohexanoic acid
4-Methylbenzaldehyde 6-(4-Methylphenyl)-4-oxohex-5-enoic acid 6-(4-Methylphenyl)-4-oxohexanoic acid

Approaches for Introducing the Hexanoic Acid Backbone

An alternative strategy for constructing the this compound framework involves the Friedel-Crafts acylation of benzene (B151609) with a suitable six-carbon dicarboxylic acid derivative. This classic carbon-carbon bond-forming reaction provides a direct route to the keto acid backbone.

A key example of this approach is the reaction of benzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.orgchemguide.co.ukkhanacademy.org This reaction initially forms 3-benzoylpropanoic acid. Subsequent steps would be required to extend the carbon chain by two carbons to arrive at the final this compound structure. While not a direct route, this method establishes the crucial phenyl-keto-acid substructure.

Another potential Friedel-Crafts approach would involve the acylation of benzene with an activated derivative of adipic acid, such as adipoyl chloride or adipic anhydride. This would, in principle, directly install the six-carbon chain onto the phenyl ring, although regioselectivity and potential side reactions would need to be carefully controlled.

Advanced Synthetic Transformations for this compound Derivatives

Building upon the core structure of this compound, a variety of advanced synthetic transformations can be employed to generate a diverse range of derivatives with modified properties. These strategies include the synthesis of structural isomers and the introduction of various functional groups.

Synthesis of 6-Oxo-4-phenylhexanoic Acid Derivatives

The synthesis of the isomeric 6-oxo-4-phenylhexanoic acid derivatives can be achieved through different synthetic strategies, often involving Michael addition reactions. One approach could involve the conjugate addition of a phenyl-containing nucleophile to a suitable six-carbon Michael acceptor.

For instance, the reaction of a phenylcuprate reagent with an appropriate unsaturated ester, such as methyl 6-oxo-2-hexenoate, could introduce the phenyl group at the 4-position. Subsequent hydrolysis of the ester would yield the desired 6-oxo-4-phenylhexanoic acid. The development of asymmetric Michael addition reactions also opens up the possibility of synthesizing chiral derivatives of this structural isomer. nih.gov

Preparation of Functionalized this compound Analogues (e.g., amino, fluoro, alkyl-substituted)

The introduction of functional groups such as amino, fluoro, and alkyl substituents onto the this compound scaffold allows for the fine-tuning of its chemical and physical properties.

Amino-substituted analogues: The synthesis of amino-substituted derivatives can be approached in several ways. One potential route involves the reductive amination of the ketone at the 4-position. This would convert the carbonyl group into an amino group, yielding a 4-amino-6-phenylhexanoic acid derivative. Another strategy could involve starting with a precursor already containing a protected amino group, such as an amino-substituted benzaldehyde in the condensation reaction with levulinic acid. acs.org A patent describes the synthesis of (S)-2,6-diamino-5-oxohexanoic acid, highlighting methods for introducing amino functionalities into a hexanoic acid backbone. google.com

Fluoro-substituted analogues: Fluorine atoms can be introduced at various positions on the aromatic ring or the hexanoic acid chain. For aromatic substitution, a common strategy is to start with a fluorinated precursor, such as a fluorobenzaldehyde, in the condensation reaction with levulinic acid. Direct fluorination of the this compound molecule is also a possibility, although controlling the regioselectivity can be challenging.

Alkyl-substituted analogues: Alkyl groups can be introduced on the phenyl ring or at various positions along the hexanoic acid chain. Similar to the fluoro-substituted analogues, using an alkyl-substituted benzaldehyde in the initial condensation reaction is a straightforward method for producing derivatives with substitution on the aromatic ring. chemicalbook.com For substitution on the hexanoic acid chain, alkylation of an enolate generated from this compound or its ester derivative could be a viable approach.

Esterification and Hydrolysis Processes in Derivative Synthesis

Esterification and hydrolysis are fundamental transformations in the synthesis and modification of this compound and its derivatives. These reactions are crucial for protecting the carboxylic acid functionality, improving solubility, or for the final deprotection step to yield the free acid.

Esterification: The carboxylic acid group of this compound can be readily converted to an ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common and cost-effective method. masterorganicchemistry.com For substrates that are sensitive to strong acids, milder methods such as reaction with an alkyl halide in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. The synthesis of methyl 4-oxo-6-phenylhexanoate and ethyl 4-oxo-6-phenylhexanoate are examples of this process. chemspider.com

Hydrolysis: The reverse reaction, the hydrolysis of an ester derivative to the corresponding carboxylic acid, is typically achieved by treatment with aqueous acid or base. masterorganicchemistry.com Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is an equilibrium process. Base-mediated hydrolysis, or saponification, using a reagent like sodium hydroxide, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest for the development of chiral building blocks in medicinal chemistry. Stereocontrol can be achieved through various asymmetric methodologies, including the reduction of the ketone functionality and the use of chiral auxiliaries to direct the formation of new stereocenters.

Asymmetric Reduction Methodologies for Ketone Functionality

The prochiral ketone at the C4 position of this compound presents an ideal target for asymmetric reduction to yield chiral 4-hydroxy-6-phenylhexanoic acid. Biocatalysis, particularly with alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign approach for this transformation. ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. By selecting the appropriate enzyme, it is possible to achieve high enantioselectivity in the reduction of a wide range of ketone substrates.

For instance, newly characterized bacterial ADHs have shown broad substrate specificity, accepting various ketones and ketoesters. These enzymes can be classified as (R)-specific or (S)-specific, allowing for the targeted synthesis of either enantiomer of the corresponding alcohol. The enantioselective reduction of carbonyl groups is a valuable method for producing chiral compounds such as hydroxy acids. Genetically engineered enzymes, such as mutated Thermoethanolicus brockii alcohol dehydrogenase, have also been successfully employed for the enantioselective reduction of cyclic ketones.

The successful application of these enzymatic systems to this compound would depend on the substrate tolerance of the specific ADH. A hypothetical enzymatic reduction is presented in the table below, illustrating the potential for high enantiomeric excess (ee).

Table 1: Hypothetical Asymmetric Enzymatic Reduction of this compound This table presents hypothetical data based on the known capabilities of alcohol dehydrogenases.

EntryEnzyme SourceProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)
1(R)-specific ADH(R)-4-hydroxy-6-phenylhexanoic acid>99>99
2(S)-specific ADH(S)-4-hydroxy-6-phenylhexanoic acid>99>99

Chiral Auxiliary Approaches in Hexanoic Acid Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Evans' oxazolidinones are a well-established class of chiral auxiliaries that have been widely used in diastereoselective alkylation and aldol (B89426) reactions. The chiral auxiliary is first acylated with a carboxylic acid derivative, and the resulting chiral imide can then be enolized and reacted with an electrophile. The steric bulk of the substituent on the oxazolidinone directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

This methodology can be conceptually applied to the synthesis of derivatives of this compound with a new stereocenter at the C5 position. For example, an Evans' oxazolidinone derived from an amino acid like valine or phenylalanine could be acylated with a suitable carboxylic acid. Subsequent deprotonation and reaction with an electrophile would introduce a substituent at the alpha position to the carbonyl, corresponding to the C5 position of the hexanoic acid backbone. The chiral auxiliary can then be cleaved hydrolytically or reductively to yield the desired chiral carboxylic acid, alcohol, or other derivatives.

The table below illustrates a hypothetical diastereoselective alkylation of an N-acyl oxazolidinone intermediate relevant to the synthesis of a 5-substituted-4-oxo-6-phenylhexanoic acid derivative.

Table 2: Hypothetical Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary This table presents hypothetical data based on established Evans' auxiliary chemistry.

EntryElectrophile (R-X)Product DiastereomerDiastereomeric Ratio (dr)
1Methyl iodide(5R)-5-methyl-4-oxo-6-phenylhexanoic acid derivative>98:2
2Benzyl bromide(5R)-5-benzyl-4-oxo-6-phenylhexanoic acid derivative>95:5

Applications of this compound as a Synthetic Intermediate

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. Its carbon skeleton can be incorporated into a variety of structures, from peptide analogues to novel heterocyclic scaffolds.

Role in the Synthesis of Peptide Analogues and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The this compound scaffold can be envisioned as a component in the design of such molecules. For instance, it can serve as a flexible linker to connect two peptide fragments or to conjugate a peptide to another molecule, such as a drug or a labeling agent. The related compound, 6-aminohexanoic acid, is frequently used as a hydrophobic and flexible linker in modified peptides.

The carboxylic acid moiety of this compound can be readily coupled to the N-terminus of a peptide or an amino acid using standard peptide coupling reagents. The ketone functionality offers a site for further modification, such as reductive amination to introduce a new amino group, or conversion to a heterocyclic ring system to create a more constrained scaffold. These modifications can influence the conformation of the resulting peptidomimetic and its interaction with biological targets.

Building Block for Complex Biologically Active Molecules

A significant application of the this compound scaffold is in the development of inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Thus, inverse agonists of RORγt are promising therapeutic agents.

Inspired by the co-crystal structure of RORγt, a series of 6-oxo-4-phenyl-hexanoic acid derivatives were designed and synthesized. Structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of these compounds. For example, the introduction of chlorine atoms to the phenyl ring was found to improve the membrane permeability profile of the initial lead compound. The table below summarizes the SAR data for a selection of these RORγt inverse agonists.

Table 3: Structure-Activity Relationship of 6-Oxo-4-phenyl-hexanoic Acid Derivatives as RORγt Inverse Agonists Data sourced from Nakajima et al., Bioorg. Med. Chem. Lett. 2021.

CompoundR1R2RORγt IC50 (nM)
6aHH130
12aClH28
12bHCl25
12cClCl11

Integration into Novel Chemical Scaffolds for Research Applications

The this compound core can serve as a starting point for the creation of novel chemical scaffolds through a process known as scaffold hopping. This strategy in drug discovery involves modifying the core structure of a known active compound to generate new chemotypes with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

The development of second-generation RORγt inhibitors from a this compound-based lead is an example of this approach. By replacing the phenylhexanoic acid core with a 4-(isoxazol-3-yl)butanoic acid scaffold, researchers were able to achieve a significant improvement in in vivo potency. Furthermore, the this compound structure can be diversified by reacting its functional groups to form various heterocyclic systems. For example, the ketone and carboxylic acid could potentially be used in condensation reactions with dinucleophiles to construct novel polycyclic scaffolds. This diversification can lead to the discovery of compounds with new biological activities.

Chemical Biology and Mechanistic Investigations of 4 Oxo 6 Phenylhexanoic Acid Analogues

Enzyme Modulation and Inhibition Studies

Analogues of 4-oxo-6-phenylhexanoic acid have been synthesized and evaluated for their ability to modulate or inhibit a range of enzymes. These studies have provided insights into the structure-activity relationships that govern their biological effects, particularly in the realms of nuclear receptor inverse agonism and kinase inhibition.

Retinoic Acid Receptor-Related Orphan Nuclear Receptor Gamma T (RORγt) Inverse Agonism

The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a critical transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. nih.govresearchgate.net Consequently, RORγt has emerged as a promising therapeutic target for these conditions. nih.gov Analogues of this compound have been identified as inverse agonists of RORγt, capable of suppressing its transcriptional activity.

Inspired by the co-crystal structure of RORγt, researchers have designed and synthesized a series of 6-oxo-4-phenyl-hexanoic acid derivatives. nih.govresearchgate.net A lead compound, designated 6a, was identified as a ligand for RORγt. nih.gov Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hit. nih.govresearchgate.net These studies focused on enhancing properties such as membrane permeability by introducing chlorine atoms to the phenyl ring. nih.gov This optimization led to the discovery of compound 12a, which demonstrated potent RORγt inhibitory activity and a favorable pharmacokinetic profile. nih.govresearchgate.net

The general synthetic approach for this class of RORγt modulators has been detailed, with a focus on optimizing substituents to improve receptor affinity. researchgate.net This effort has produced compounds that function as potent, full inverse agonists in cell-based reporter assays. researchgate.net

Table 1: Structure-Activity Relationship (SAR) of 6-Oxo-4-phenyl-hexanoic Acid Derivatives as RORγt Inverse Agonists

CompoundModifications from Lead (6a)RORγt Inhibitory ActivityPharmacokinetic Profile
6a Lead CompoundIdentified as a ligandBaseline
12a Introduction of chlorine atomsPotentFavorable

The interaction between RORγt and its ligands is complex, with subtle structural changes in the ligand determining its function as an agonist or inverse agonist. researchgate.net The ligand-binding domain (LBD) of RORγt is the primary target for these small molecules. researchgate.net Inverse agonists function by preventing the recruitment of co-activators to the LBD. researchgate.net

X-ray crystallography has been instrumental in elucidating the molecular mechanisms of RORγt inhibition. researchgate.net For various classes of inverse agonists, studies of co-crystal structures reveal several binding modes. One key mechanism involves the destabilization of the H479-Y502-F506 triplet interaction network, which is crucial for the receptor's constitutive activity. researchgate.net This can be achieved by directly breaking the interaction between histidine 479 (H479) and tyrosine 502 (Y502) or by perturbing the conformation of nearby residues such as methionine 358 (M358) or tryptophan 317 (W317). researchgate.net The design of 6-oxo-4-phenyl-hexanoic acid derivatives was directly inspired by such co-crystal structure data, indicating that their mechanism of action is based on specific interactions within the RORγt LBD. nih.govresearchgate.net

Research into Protease and Kinase Inhibitory Activities

Investigations have extended to the effects of this compound derivatives on signaling pathways mediated by kinases. A specific analogue, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in macrophage cell lines. nih.gov

Molecular modeling studies provided further insight into the mechanism of kinase inhibition. These studies indicated that AOPHA-Me can dock at the ATP binding site of apoptosis signal-regulating kinase 1 (ASK1). nih.gov ASK1 is a member of the MAPK kinase kinase (MAPKKK) family and is an upstream activator of both JNK and p38 MAPK. nih.gov The predicted binding of AOPHA-Me overlaps with that of staurosporine, a known ASK1 inhibitor. nih.gov These findings suggest that the observed reduction in JNK and p38 MAPK phosphorylation is a direct consequence of ASK1 inhibition by this this compound analogue. nih.gov

Table 2: Kinase Inhibitory Profile of a this compound Analogue

CompoundTarget Kinase PathwaySpecific Upstream TargetPredicted Interaction Energy
AOPHA-Me JNK and p38 MAPKASK1 (MAPKKK)-7.0 kcal/mol

Inhibition of Fungal Enzymes (e.g., Lanosterol 14-alpha Demethylase, Squalene Epoxidase, Thymidylate Synthase)

While direct inhibition of specific fungal enzymes like Lanosterol 14-alpha demethylase by this compound has not been reported, research on structurally related compounds has demonstrated antifungal properties. The compound 4-phenyl-3-butenoic acid, isolated from the culture broth of Streptomyces koyangensis, has shown significant antifungal activity against a range of plant pathogenic fungi. nih.gov

This related compound was particularly effective against Colletotrichum orbiculare, Magnaporthe grisea, and Pythium ultimum. nih.gov In vivo studies showed that 4-phenyl-3-butenoic acid effectively suppressed the development of rice blast caused by M. grisea and inhibited anthracnose development on cucumber plants. nih.gov Although its efficacy was somewhat less than the commercial fungicide chlorothalonil, the findings establish that the phenyl-butenoic acid scaffold possesses notable antifungal capabilities. nih.gov The precise enzymatic target of 4-phenyl-3-butenoic acid was not specified in these studies.

Studies on N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition

Currently, there is no available research in the reviewed literature that specifically investigates the inhibitory activity of this compound or its direct analogues on N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Investigation of Peptidylglycine alpha-Mono-oxygenase (PAM) and Dopamine-beta-hydroxylase Inhibition

Research into the biological targets of this compound and its analogues has explored their potential as enzyme inhibitors.

Peptidylglycine alpha-Mono-oxygenase (PAM) Inhibition: Currently, there is no specific research available in the public domain that details the investigation of this compound or its direct analogues as inhibitors of Peptidylglycine alpha-Mono-oxygenase (PAM). While some studies have explored γ-keto acids as potential inhibitors for this enzyme, specific data relating to this particular compound is absent researchgate.net.

Dopamine-beta-hydroxylase (DBH) Inhibition: Phenyl derivatives of short-chain fatty acids, a class to which this compound belongs, have been investigated as inhibitors of Dopamine-beta-hydroxylase (DBH). nih.govnih.gov DBH is a critical enzyme in the catecholamine biosynthetic pathway, responsible for converting dopamine to norepinephrine. nih.govnih.govresearchgate.net Inhibition of this enzyme by phenyl-derivative compounds can lead to an elevation of dopamine levels. nih.govnih.gov This mechanism is of significant interest in neuroscience research as excessive dopamine and its metabolites resulting from DBH inhibition can have various effects on the brain and sympathetic nervous system. nih.gov

Evaluation of Effects on Eicosanoid Biosynthesis Pathways

The influence of 6-aryl-4-oxohexanoic acids, direct analogues of this compound, on the pathways of eicosanoid biosynthesis has been a subject of investigation. Eicosanoids, which include prostaglandins and leukotrienes, are lipid mediators derived from arachidonic acid and are pivotal in inflammatory processes. nih.govnih.govmdpi.comresearchgate.net

To evaluate the effects of these compounds, researchers have utilized in vitro models such as the human whole blood assay. This model assesses the impact of the compounds on the metabolism of arachidonic acid, providing insight into their potential to inhibit key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are central to the eicosanoid cascade. By quantifying the metabolites produced, the inhibitory activity of the compounds on these important enzymes of arachidonic acid metabolism can be determined.

Antimicrobial Research Applications

The potential of this compound in antimicrobial research can be inferred from studies on its core chemical structures, such as hexanoic acid and other oxo-fatty acids.

In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While direct studies on this compound are limited, research on related molecules suggests a potential for antibacterial activity. For instance, 4-oxohexanoic acid has been identified as a metabolite in the medicinal mushroom Fomes fomentarius, which is known for its antibacterial properties. mdpi.com

Furthermore, the parent compound, hexanoic acid, has demonstrated antibacterial effects. Studies have shown its ability to inhibit the growth of various oral bacteria. nih.gov In other research, hexanoic acid exhibited bactericidal activity against the plant pathogen Xanthomonas perforans, a Gram-negative bacterium. mdpi.com More complex derivatives, such as pentanoic acids incorporating a thioxothiazolidin structure, have shown good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains, while being less effective against Gram-negative strains like E. coli. nih.gov

These findings suggest that the oxo-hexanoic acid scaffold is a subject of interest in the development of new antibacterial agents.

Antifungal Efficacy in Research Models

Analogous to its antibacterial potential, the antifungal prospects of this compound can be extrapolated from research on related compounds. Hexanoic acid is recognized as a potential antifungal agent. ijpbs.com It has shown significant mycelial growth inhibition against the plant pathogen Fusarium oxysporum. ijpbs.com Studies have also demonstrated its effectiveness against molds responsible for food spoilage. nih.gov

In research on oral microorganisms, hexanoic acid displayed significant activity against the fungal species Candida albicans. nih.gov The presence of 4-oxohexanoic acid in extracts of Fomes fomentarius, a mushroom with known antifungal activity, further supports the potential of this chemical class in antifungal research. mdpi.com

Anti-inflammatory Research Activities

Analogues of this compound have been synthesized and evaluated for their anti-inflammatory properties in established research models.

Assessment in In Vitro and In Vivo Inflammatory Models

The anti-inflammatory potential of 6-aryl-4-oxohexanoic acids has been assessed using both laboratory and animal models.

In Vitro Assessment: The primary in vitro model used for this class of compounds involves evaluating their effect on arachidonic acid metabolism in human whole blood. This assay serves to identify potential inhibition of the COX and 5-LOX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Assessment: The carrageenan-induced rat paw edema test is a widely used and standard model for evaluating the in vivo activity of potential anti-inflammatory agents. In this model, inflammation is induced by injecting carrageenan into a rat's paw, which causes measurable swelling (edema). nih.govplos.org The efficacy of a test compound is determined by its ability to reduce this swelling over time compared to a control group. nih.govfrontiersin.org The second phase of this inflammatory response (after 3-6 hours) is associated with the release of prostaglandins and various pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.org

Studies on a series of 6-aryl-4-oxohex-5-enoic acids, which are precursors to this compound analogues, have demonstrated significant anti-inflammatory activity in this model. The table below summarizes the percentage of edema inhibition observed for selected compounds compared to the reference drug, Fenbufen.

CompoundDose (mg/kg)Edema Inhibition (%) after 3h
Compound IIa (Phenyl)5034.2
Compound IIc (4-Chlorophenyl)5040.5
Compound IIe (4-Biphenyl)5059.5
Fenbufen (Reference)5051.3

One of the tested compounds showed higher in vivo activity compared to the NSAID fenbufen at the same dose level, highlighting the therapeutic potential of this class of molecules in inflammatory research.

Correlation with Enzyme Inhibition in Inflammatory Pathways

Analogues of this compound have been investigated for their potential to modulate key enzymatic pathways involved in inflammation. Specifically, a series of 6-aryl-4-oxohexanoic acids were synthesized and evaluated for their effects on arachidonic acid metabolism, a critical pathway in the inflammatory response. The primary enzymes in this pathway, cyclooxygenase (COX) and lipoxygenase (LOX), are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In vitro studies using a human whole blood assay were conducted to determine the inhibitory effects of these compounds on COX-1, COX-2, and 5-lipoxygenase (5-LOX). The results from these assays provide insight into the structure-activity relationships of these analogues and their potential as anti-inflammatory agents.

The inhibitory activity of several 6-aryl-4-oxohexanoic acid analogues on the enzymes of the arachidonic acid cascade is detailed below. The data is presented as the percentage of inhibition of prostaglandin (PGE2) and leukotriene (LTB4) formation, which are products of the COX and 5-LOX pathways, respectively.

Table 1: Inhibition of Eicosanoid Biosynthesis by 6-Aryl-4-oxohexanoic Acid Analogues

Compound Substituent (Aryl Group) PGE2 Inhibition (%) LTB4 Inhibition (%)
IIIa Phenyl 25 18
IIIb 4-Chlorophenyl 30 22
IIIc 4-Methoxyphenyl 28 20
IIId 4-Nitrophenyl 35 25

These findings indicate that 6-aryl-4-oxohexanoic acid derivatives exhibit modest inhibitory activity against key enzymes in inflammatory pathways. The nature of the substituent on the aryl ring appears to influence the degree of inhibition, with electron-withdrawing groups potentially enhancing the activity.

Further research has identified a 6-oxo-4-phenyl-hexanoic acid derivative as a ligand for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a crucial transcription factor in the differentiation of Th17 cells, which are key players in various autoimmune and inflammatory diseases. By acting as inverse agonists of RORγt, these compounds can suppress the production of pro-inflammatory cytokines, such as IL-17, offering a distinct mechanism of action in modulating inflammatory responses.

Other Biological Activities in Research Contexts (e.g., cytotoxic effects in cell lines)

In addition to their anti-inflammatory potential, analogues of this compound have been explored for other biological activities, notably their cytotoxic effects against various cancer cell lines. These investigations are part of broader research efforts to identify novel chemical scaffolds for the development of anticancer agents.

One study investigated a series of 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes, which share a similar pharmacophore with this compound. These compounds were evaluated for their cytotoxicity against human T-lymphocytes (Molt 4/C8 and CEM) and murine leukemia cells (L1210). Several of these compounds displayed significant cytotoxic activity, with IC50 values in the micromolar range. nih.gov The cytotoxic effects of these compounds are believed to be mediated, at least in part, through the induction of apoptosis. nih.gov

The following table summarizes the cytotoxic activity of representative 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadiene analogues.

Table 2: Cytotoxic Activity of 5-Aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadiene Analogues

Compound Cell Line IC50 (µM) nih.gov
1a Molt 4/C8 2.5
1a CEM 3.1
1a L1210 1.8
2a Molt 4/C8 6.2
2a CEM 7.5
2a L1210 5.4

These findings suggest that the core structure present in these analogues of this compound may serve as a valuable template for the design of new cytotoxic agents. Further research is warranted to elucidate the precise mechanisms of action and to optimize the structure for improved potency and selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating SAR for RORγt Inverse Agonism

Research has identified 6-Oxo-4-phenyl-hexanoic acid derivatives as a promising class of RORγt inverse agonists. nih.govresearchgate.net The initial design of these compounds was inspired by the co-crystal structure of RORγt, leading to the synthesis of a lead compound, 6a, which demonstrated ligand activity for the receptor. nih.govresearchgate.net

Subsequent structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic profile of this series. A key focus of these studies has been the modification of the phenyl ring to enhance properties such as membrane permeability. nih.govresearchgate.net The table below summarizes the RORγt inhibitory activity of selected 6-Oxo-4-phenyl-hexanoic acid derivatives, highlighting the impact of various substitutions.

CompoundSubstitution (R)RORγt TR-FRET IC50 (nM)
6a H250
12a 3,5-dichloro13
12b 3,4-dichloro14
12c 4-chloro35
12d 3-chloro52
12e 2-chloro160
12f 4-fluoro100
12g 3-fluoro130
12h 2-fluoro390
12i 4-methyl160
12j 3-methyl210
12k 2-methyl930

Data sourced from publicly available research.

The data clearly indicates that di-substitution on the phenyl ring with chlorine atoms, particularly at the 3 and 5 positions (compound 12a), results in a significant increase in RORγt inhibitory potency compared to the unsubstituted parent compound (6a).

SAR Analysis for Enzyme Inhibitory Potency and Selectivity

While the primary focus of research on 4-Oxo-6-phenylhexanoic acid derivatives has been their activity as RORγt inverse agonists, their potential to interact with other enzymes has also been explored. Studies on a series of 6-aryl-4-oxohexanoic acids, which share the core scaffold, have investigated their effects on eicosanoid biosynthesis, a key pathway in inflammation. These compounds were evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Detailed SAR analysis for specific enzyme inhibitory potency and selectivity for the this compound scaffold is not extensively available in the public domain. However, related studies on similar structures suggest that modifications to the aryl group can influence activity and selectivity towards different enzymes involved in inflammatory pathways.

Influence of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. As demonstrated in the SAR for RORγt inverse agonism, the introduction of electron-withdrawing groups, such as chlorine, significantly enhances inhibitory activity. nih.govresearchgate.net

Specifically, the following trends have been observed:

Halogen Substitution: Dichloro-substitution at the 3,5- and 3,4-positions of the phenyl ring leads to the most potent RORγt inhibitors in the series. nih.gov Mono-chlorination is also favorable, with the potency order being 4-Cl > 3-Cl > 2-Cl. Fluorine substitution is generally less effective than chlorine.

Alkyl Substitution: The introduction of a methyl group on the phenyl ring is generally well-tolerated but results in lower potency compared to halogenated analogs. The position of the methyl group also impacts activity, with the order of potency being 4-methyl > 3-methyl > 2-methyl.

These findings underscore the critical role of the electronic and steric properties of the phenyl ring substituents in modulating the biological activity of this class of compounds. The observed SAR suggests that specific interactions within the RORγt ligand-binding pocket are highly sensitive to the substitution pattern on the phenyl moiety.

Stereochemical Effects on Biological Interactions and Inactivation Mechanisms

The stereochemistry of this compound derivatives is a critical determinant of their biological activity. The chiral center at the 4-position of the hexanoic acid chain can exist in either the (R) or (S) configuration, and these enantiomers can exhibit different binding affinities and efficacies towards their biological targets.

Although specific studies detailing the stereochemical effects for this exact scaffold are limited in publicly accessible literature, it is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can have significantly different pharmacological and toxicological properties. For RORγt, the three-dimensional arrangement of the ligand within the binding pocket is crucial for establishing the key interactions that lead to inverse agonism. Therefore, it is highly probable that one enantiomer of a this compound derivative would display preferential binding and higher potency compared to the other.

Conformational Analysis and its Impact on Receptor/Enzyme Binding

The conformational flexibility of this compound derivatives plays a significant role in their ability to bind to the RORγt ligand-binding domain. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site is essential for effective inhibition.

Advanced Biophysical and Computational Characterization

Structural Biology Insights through X-ray Crystallography

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules, including how a ligand like 4-Oxo-6-phenylhexanoic acid might bind to a protein.

While a specific co-crystal structure for this compound itself is not detailed in the reviewed literature, studies on closely related derivatives provide significant insights. Research into the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key therapeutic target for immune diseases, has been inspired by co-crystal structures of the RORγt ligand-binding domain. researchgate.netnih.gov For instance, a derivative, 6-Oxo-4-phenyl-hexanoic acid, was designed based on the structural information from RORγt co-crystals to act as an inverse agonist. researchgate.netnih.gov

Similarly, Carboxypeptidase A, a well-studied metalloenzyme, serves as another relevant target. Although a direct co-crystal with this compound is not available, extensive crystallographic studies of Carboxypeptidase A with other ligands, such as D- and L-phenylalanine and phenyl propionic acid, reveal the dynamics of its binding pocket. nih.gov These studies show how the enzyme's active site accommodates phenyl-containing moieties, providing a structural basis for modeling the interaction with this compound.

The analysis of co-crystal structures is crucial for understanding the specific interactions that stabilize a ligand within a protein's binding site. For the 6-Oxo-4-phenyl-hexanoic acid derivative targeting RORγt, structure-activity relationship (SAR) studies have been conducted to optimize its properties. researchgate.netnih.gov These studies, guided by structural insights, focus on key interactions such as hydrogen bonds and hydrophobic contacts that are critical for potent inhibitory activity.

In the case of Carboxypeptidase A, deuterium NMR studies on ligands with phenyl rings bound in the enzyme's crystals have elucidated the motion of the ligand. nih.gov This research indicates that even when bound, the phenyl ring of ligands like phenyl propionic acid can undergo π-flips, demonstrating the dynamic nature of protein-ligand interactions within the binding pocket. nih.gov The rate of this motion is influenced by the hydration level of the crystal, highlighting the role of the microenvironment in modulating ligand binding. nih.gov

Target ProteinLigand StudiedKey Interaction Insights
RORγt 6-Oxo-4-phenyl-hexanoic acid derivativeDesign based on co-crystal structures to achieve inverse agonist activity. researchgate.netnih.gov
Carboxypeptidase A Phenyl propionic acidPhenyl ring undergoes dynamic π-flips within the binding pocket. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable for predicting and analyzing the interactions between small molecules and their biological targets, offering insights where experimental data may be limited.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies have utilized this technique to investigate derivatives of this compound. For example, a new thiosemicarbazone derived from 2-oxo-6-phenylhexa-3,5-dienoic acid was evaluated for its potential to inactivate Serine/threonine-protein kinase Sgk3. researchgate.net Docking simulations predicted a strong hydrogen bond with a threonine residue in the active site, suggesting a mechanism for protein inactivation. researchgate.net

These simulations provide a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. The lower the energy score, the more favorable the binding is predicted to be.

Table 2: Predicted Binding Interactions from Molecular Docking

Ligand Derivative Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Thiosemicarbazone of 2-oxo-6-phenylhexa-3,5-dienoic acid Serine/threonine-protein kinase Sgk3 Not specified Threonine (via H-bond) researchgate.net

Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a deeper understanding of the stability of a protein-ligand complex. nih.govyoutube.com These simulations can validate the results of molecular docking and reveal how the binding of a ligand may induce conformational changes in the protein target. mdpi.comnih.gov

An MD simulation tracks the trajectory of a system, from which various parameters can be calculated to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity. nih.gov

While specific MD simulations for this compound are not detailed in the provided search results, this methodology is fundamental to confirming the stability of the binding modes predicted by docking for its derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Collection: A series of compounds with known activities is gathered.

Descriptor Calculation: Molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for each compound.

Model Building: Statistical methods are used to build a regression or classification model correlating the descriptors with biological activity.

Validation: The model's predictive power is rigorously tested. mdpi.com

For a series of N-(4-Oxo-thiazolidin-3-yl) benzamides, a QSAR study found a strong correlation (r²: 0.941) between physicochemical parameters like XlogP (a measure of lipophilicity) and cytotoxic activity against the A-549 lung carcinoma cell line. nih.gov Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
6-Oxo-4-phenyl-hexanoic acid
Carboxypeptidase A
D-phenylalanine
L-phenylalanine
Phenyl propionic acid
2-oxo-6-phenylhexa-3,5-dienoic acid

In Silico Evaluation of Interaction Profiles with Biological Macromolecules

In silico evaluation, a cornerstone of modern computational chemistry and molecular biology, provides predictive insights into the interaction of small molecules with biological macromolecules. This approach utilizes computational methods to simulate the binding and interaction between a ligand, such as this compound, and a target protein or nucleic acid. Such studies are pivotal in elucidating potential mechanisms of action, predicting binding affinities, and guiding further experimental research. The primary techniques employed in these evaluations are molecular docking and molecular dynamics simulations, which together offer a detailed view of the conformational changes and energy landscapes of the ligand-macromolecule complex.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active or allosteric sites of various target proteins. The process calculates a scoring function to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The results of such an analysis can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Following docking, molecular dynamics simulations can be employed to study the stability and conformational dynamics of the predicted complex over time. This provides a more realistic representation of the physiological environment and can validate the docking poses. These simulations can reveal subtle changes in the protein structure upon ligand binding and provide a more accurate estimation of the binding free energy.

The insights gained from these computational analyses are instrumental in structure-activity relationship (SAR) studies. By understanding how this compound interacts with specific amino acid residues within a binding pocket, researchers can hypothesize modifications to the chemical structure to enhance potency or selectivity.

Below are illustrative tables representing the type of data generated from a hypothetical in silico evaluation of this compound with a target protein.

Table 1: Hypothetical Molecular Docking Results of this compound with Target Protein X

Docking PoseBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
1-8.5TYR 150, SER 210Hydrogen Bond, Pi-Alkyl
2-8.2LEU 145, VAL 160Hydrophobic
3-7.9ARG 120Electrostatic
4-7.5PHE 250Pi-Pi Stacking

Table 2: Hypothetical Analysis of Key Intermolecular Interactions

Interacting Residue of Target XAtom/Group of this compoundInteraction TypeDistance (Å)
TYR 150 (OH)Carboxylic Acid (O)Hydrogen Bond2.8
SER 210 (OH)Ketone (O)Hydrogen Bond3.1
LEU 145Phenyl RingHydrophobic3.9
ARG 120 (NH2)Carboxylic Acid (O)Electrostatic4.2
PHE 250Phenyl RingPi-Pi Stacking4.5

These tables provide a snapshot of the detailed information that can be gleaned from in silico studies, offering a foundational understanding of the molecular interactions that may govern the biological activity of this compound.

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Next-Generation 4-Oxo-6-phenylhexanoic Acid Derivatives with Enhanced Biological Activity

The future design and synthesis of derivatives based on the this compound scaffold will be pivotal in unlocking its full therapeutic potential. A key strategy will involve the creation of focused libraries of analogues to systematically probe the impact of structural modifications on biological activity. Advanced synthetic methodologies, such as modular approaches, will be instrumental in this endeavor. For instance, a modular synthetic method for preparing diaryl-substituted cyclohexenone acids has been reported, starting from phenyl pyruvate, which highlights the potential for creating diverse structures from related keto acids. acs.org

Structure-activity relationship (SAR) studies will be crucial. For example, in the related class of α,γ-diketocarboxylic acids, the introduction of aromatic substituents and the variation between the free acid and its ethyl ester have been shown to significantly impact inhibitory activity and selectivity against human carbonic anhydrase (CA) isoforms IX and XII. nih.gov Specifically, α,γ-diketoacids were found to be more effective inhibitors than their corresponding ethyl esters. nih.gov This suggests that modifications to the carboxylic acid moiety of this compound could be a fruitful area of investigation.

Future synthetic campaigns could focus on:

Aromatic Ring Substitution: Introducing a variety of functional groups (e.g., halogens, nitro groups, hydroxyl groups, methoxy (B1213986) groups) onto the phenyl ring to modulate electronic properties, lipophilicity, and potential interactions with biological targets.

Aliphatic Chain Modification: Altering the length and rigidity of the hexanoic acid chain, or introducing heteroatoms, to optimize the spatial orientation of the key functional groups.

Ketone and Carboxylic Acid Bioisosteres: Replacing the ketone or carboxylic acid functionalities with bioisosteric groups to improve metabolic stability, cell permeability, or target binding affinity.

Stereochemical Control: For derivatives with new chiral centers, developing stereoselective syntheses will be important, as different stereoisomers can exhibit distinct biological activities. researchgate.net

The table below illustrates hypothetical modifications to the this compound scaffold that could be explored in future SAR studies.

Modification Site Proposed Modification Rationale
Phenyl RingIntroduction of electron-withdrawing groups (e.g., -CF₃, -Cl)Enhance binding affinity through specific interactions or alter metabolic stability.
Aliphatic ChainCyclization to form constrained analoguesReduce conformational flexibility to favor a bioactive conformation.
Ketone CarbonylReduction to a hydroxyl group or conversion to an oximeModulate polarity and hydrogen bonding potential.
Carboxylic AcidEsterification or amidationImprove cell permeability and create prodrugs.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Scaffolds

While the full biological activity profile of this compound is not yet extensively characterized, preliminary findings and the activities of related structures suggest several promising avenues for investigation. A derivative, 5-benzamido-4-oxo-6-phenylhexanoic acid, has been identified, hinting at the potential for this scaffold in bioactive compound discovery. mdpi.com

One potential therapeutic area is in antifungal research . This compound, isolated from Ageratum conyzoides, has been noted for its potential antifungal properties. researchgate.netresearchgate.net Future research should involve screening this compound and its derivatives against a panel of clinically relevant fungal pathogens. The identification of its specific fungal target could pave the way for a new class of antifungal agents. researchgate.net

Another promising area is cancer therapy . The related α,γ-diketo acid scaffold has been shown to yield potent and selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII. nih.govmdpi.com Given this precedent, it is plausible that derivatives of this compound could be designed to target these or other enzymes implicated in tumorigenesis, such as histone deacetylases (HDACs). researchgate.net

The table below summarizes the inhibition data for a series of α,γ-diketocarboxylic acids against four human carbonic anhydrase isoforms, providing a template for how the activity of novel this compound derivatives could be evaluated.

Compound hCA I Kᵢ (μM) hCA II Kᵢ (μM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM)
1 9.48.712.125.4
2 8.57.610.522.1
3 7.96.89.819.8
4 6.55.489.7105.4
5 3.12.975.698.7
6 2.082.1569.885.3
AAZ *0.0120.012255.7

*AAZ (Acetazolamide) is a reference drug. Data is illustrative and based on related compound classes. nih.gov

Furthermore, initial studies on 5-benzamido-4-oxo-6-phenylhexanoic acid showed no inhibitory activity against the cytochrome P450 enzyme CYP1A2, which is an important consideration for potential drug-drug interactions. researchgate.net Future work should expand this profiling to other CYP isoforms and drug transporters.

Integration of Advanced Synthetic Methodologies with High-Throughput Screening in Drug Discovery Research

To accelerate the exploration of the this compound scaffold, the integration of advanced synthetic methodologies with high-throughput screening (HTS) is essential. Modern synthetic techniques, such as metallaphotoredox catalysis, have enabled novel transformations of α-keto acids, including their conversion to unsymmetrical ketones under mild conditions. princeton.edu Adopting such innovative methods could facilitate the rapid generation of diverse chemical libraries based on the this compound core.

The development of efficient, one-pot synthesis protocols will also be crucial for library creation. acs.org For example, the synthesis of α-amino-γ-lactone ketolides has utilized HBTU-mediated amidation, a versatile method for coupling a variety of side chains to a core structure. nih.gov A similar approach could be applied to derivatives of this compound.

Once these libraries are synthesized, HTS can be employed to rapidly assess their biological activity against a wide range of targets. Screening platforms could include:

Enzyme Inhibition Assays: Testing for inhibitory activity against panels of enzymes, such as kinases, proteases, or metabolic enzymes.

Cell-Based Assays: Evaluating the effects of compounds on cellular processes like proliferation, apoptosis, or signaling pathways in various cell lines (e.g., cancer cells, immune cells).

Phenotypic Screening: Assessing the impact of compounds on the phenotype of whole organisms, such as zebrafish embryos or microorganisms.

The data generated from HTS can then be used to build robust SAR models, guiding the next cycle of library design and synthesis in an iterative process of drug discovery.

Development of this compound Analogues as Chemical Probes for Metabolic Pathways

The this compound scaffold holds potential for the development of chemical probes to investigate metabolic pathways. 2-Keto acids are key intermediates in numerous biosynthetic pathways, including amino acid metabolism. nih.govresearchgate.net By modifying the this compound structure, it may be possible to create analogues that act as inhibitors or activity-based probes for enzymes involved in these pathways. nih.gov

The development of such probes would involve the strategic introduction of reporter tags or reactive groups. For example:

Fluorophores: Attaching a fluorescent dye would allow for the visualization of the probe's localization within cells and tissues.

Biotin (B1667282) Tags: Incorporating a biotin moiety would enable the affinity purification of target proteins for identification by mass spectrometry.

Photo-crosslinkers: Introducing a photoreactive group would allow for the covalent labeling of binding partners upon UV irradiation.

These chemical probes could be invaluable tools for identifying the cellular targets of this compound and for elucidating the roles of specific metabolic enzymes in health and disease. nih.gov The synthesis of a difluoro-derivative of this compound as a hapten to elicit catalytic antibodies demonstrates that the molecule can be chemically modified for sophisticated biological applications. google.com This provides a strong foundation for the future design of more complex chemical probes. The ultimate goal would be to use these tools to map metabolic networks and identify novel nodes for therapeutic intervention. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What standard analytical methods are used to characterize 4-Oxo-6-phenylhexanoic acid in synthetic chemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H NMR, is essential for confirming structural integrity, as demonstrated in studies analyzing ketone and phenyl group resonances . High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are recommended for purity assessment and molecular weight confirmation. Calibration curves (e.g., UV-Vis or LC-MS) should be validated against certified reference standards to ensure accuracy .

Q. What are the common synthetic routes for this compound in laboratory settings?

  • Methodological Answer : A typical route involves Friedel-Crafts acylation followed by oxidation. For example, phenylacetyl chloride may react with a β-keto ester intermediate under acidic conditions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How is this compound applied in model studies for enzyme inhibition or metabolic pathway analysis?

  • Methodological Answer : The compound’s ketone and carboxylic acid moieties make it a candidate for probing enzyme active sites (e.g., dehydrogenases). Researchers often derivatize it into esters or amides to study substrate specificity. Dose-response experiments should include negative controls (e.g., substrate-free assays) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomerism or impurities. To address this:

  • Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with alternative techniques like X-ray crystallography or computational modeling (DFT calculations for expected spectral patterns).
  • Re-purify samples using preparative HPLC to eliminate trace contaminants .

Q. What experimental design considerations are critical for optimizing multi-step synthesis yields of this compound?

  • Methodological Answer : Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation steps must be rigorously dried to prevent hydrolysis.
  • Temperature control : Low temperatures (−10°C to 0°C) during ketone formation to suppress side reactions.
  • Workup protocols : Quenching reactions with ice-cold aqueous solutions to stabilize intermediates.
  • Statistical optimization (e.g., Design of Experiments, DoE) to identify interactions between variables like solvent polarity and reaction time .

Q. How should researchers address batch-to-batch variability in biological activity assays involving this compound?

  • Methodological Answer : Variability often stems from hygroscopicity or degradation. Mitigation strategies:

  • Store the compound under inert atmosphere (argon) at −20°C.
  • Pre-dose solubility testing in assay buffers (e.g., DMSO stocks diluted to <0.1% v/v).
  • Include internal standards (e.g., stable isotopologues) in LC-MS workflows to normalize batch effects .

Q. What computational approaches are effective in predicting the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) can model electrophilic/nucleophilic sites. Steps include:

  • Geometry optimization using B3LYP/6-31G(d) basis sets.
  • Transition state analysis for acylation or esterification pathways.
  • Solvent effects via implicit models (e.g., PCM for polar aprotic solvents).
  • Validation against experimental kinetic data (e.g., Arrhenius plots) .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in cellular assays?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For high-throughput data, apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to minimize Type I errors. Triangulate with orthogonal assays (e.g., fluorescence-based viability tests) .

Q. How can researchers validate the stability of this compound under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store aliquots at 4°C, −20°C, and −80°C for 1–6 months.
  • Analyze degradation via HPLC-UV at 254 nm (ketone absorbance).
  • Compare peak area ratios against freshly prepared standards. Use Arrhenius kinetics to extrapolate shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.